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Introduction
4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound belonging to the

naphthyridine family, a class of compounds characterized by a molecular structure consisting of

two fused pyridine rings. This particular isomer, with a methyl group at the 4-position of the 2,6-

naphthyridine core, is a naturally occurring alkaloid. It was first isolated from the plant

Antirrhinum majus[1]. The naphthyridine scaffold is of significant interest to researchers in

medicinal chemistry and drug development due to the diverse biological activities exhibited by

its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. This

guide provides a comprehensive overview of the chemical structure, properties, synthesis, and

known biological context of 4-Methyl-2,6-naphthyridine, intended for researchers, scientists,

and professionals in drug development.

Chemical Structure and Properties
The chemical structure of 4-Methyl-2,6-naphthyridine is depicted below. The molecule

consists of two fused pyridine rings with nitrogen atoms at positions 2 and 6, and a methyl

group substituted at the 4-position.

Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol IUPAC Name: 4-methyl-2,6-
naphthyridine CAS Number: 23687-33-4
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Physicochemical Properties
A summary of the available quantitative physicochemical data for 4-Methyl-2,6-naphthyridine
is presented in Table 1. Data for the parent compound, 2,6-naphthyridine, is included for

comparison where specific data for the methyl derivative is unavailable.

Property
4-Methyl-2,6-
naphthyridine

2,6-Naphthyridine
(Parent Compound)

Source

Melting Point (°C) 94.5 - 95.5 114 - 115 [4]

Boiling Point (°C) Data not available 286.5 (at 760 mmHg) [5]

Solubility Soluble in hexane Data not available [5]

pKa Data not available Data not available

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-2,6-
naphthyridine. A summary of the available spectroscopic data is provided in Table 2.
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Spectrum Type Key Features Source

UV-Visible

Similar in band shapes and

intensities to 2,6-

naphthyridine.

[5]

Infrared (IR)

Data available in the literature,

but specific peak assignments

are not detailed in the provided

search results.

[5]

¹H NMR

Singlets at δ 9.46 (H-5), 9.13

(H-1), and 8.48 (H-3) ppm. The

methyl group protons appear

as a singlet.

[6]

¹³C NMR
Data not explicitly available in

the search results.

Mass Spectrometry
Data not explicitly available in

the search results.

Synthesis
A detailed experimental procedure for the synthesis of 4-Methyl-2,6-naphthyridine has been

reported[4][5][6]. The synthesis involves a multi-step process starting from 2-(4-cyano-3-

pyridyl)propionitrile. A generalized workflow for this synthesis is depicted in the following

diagram.

2-(4-cyano-3-pyridyl)propionitrile Cyclization
(Anhydrous HBr) 3-Amino-1-bromo-4-methyl-2,6-naphthyridine Diazotization & Bromination

(NaNO2, HBr) 1,3-Dibromo-4-methyl-2,6-naphthyridine Hydrazinolysis
(Hydrazine hydrate) 1,3-Dihydrazino-4-methyl-2,6-naphthyridine Dehydrazination

(CuSO4, H2O, Acetic Acid) 4-Methyl-2,6-naphthyridine

Click to download full resolution via product page

Synthesis of 4-Methyl-2,6-naphthyridine.

Experimental Protocol: Synthesis of 4-Methyl-2,6-
naphthyridine
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The following protocol is a detailed methodology for the key steps in the synthesis of 4-Methyl-
2,6-naphthyridine, adapted from the literature[6].

Step 1: Synthesis of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine

2-(4-cyano-3-pyridyl)propionitrile is treated with anhydrous hydrogen bromide in a suitable

solvent to induce cyclization, yielding 3-amino-1-bromo-4-methyl-2,6-naphthyridine.

Step 2: Synthesis of 1,3-Dibromo-4-methyl-2,6-naphthyridine

3-Amino-1-bromo-4-methyl-2,6-naphthyridine (6.40 mmoles) is dissolved in 48% fuming

hydrobromic acid (25 ml).

Solid sodium nitrite (1.0 mmoles) is added in small portions over 15 minutes with constant

stirring at -40 to -20°C.

The mixture is stirred for 30 minutes at 0°C and then left overnight at room temperature.

The reaction mixture is poured onto crushed ice (400 g), made alkaline with 20% sodium

hydroxide solution, and extracted with chloroform (3 x 200 ml).

The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent

is evaporated to yield the product.

Step 3: Synthesis of 1,3-Dihydrazino-4-methyl-2,6-naphthyridine

1,3-Dibromo-4-methyl-2,6-naphthyridine (7.80 mmoles) is dissolved in dioxane (20 ml).

85% hydrazine hydrate (30 ml) is added dropwise.

The mixture is heated at 125°C for 15 minutes in a microwave oven and then cooled to room

temperature.

The resulting yellow precipitate is filtered and washed with a small amount of water to give

the product.

Step 4: Synthesis of 4-Methyl-2,6-naphthyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://scispace.com/pdf/environmentally-benign-green-synthesis-and-characterization-3k5qqvhwu4.pdf
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,3-Dihydrazino-4-methyl-2,6-naphthyridine (4.90 mmoles) is dissolved in a mixture of

acetic acid (15 ml) and water (30 ml).

This solution is slowly poured into a hot (100°C) 10% copper sulfate solution (100 ml).

The resulting mixture is boiled for 15 minutes, then made alkaline with 20% sodium

hydroxide solution.

The product is extracted with chloroform (3 x 200 ml).

The combined chloroform extracts are dried over anhydrous magnesium sulfate, and the

solvent is evaporated to yield the final product, 4-Methyl-2,6-naphthyridine, as a pale

yellow solid[6].

Biological Activity and Signaling Pathways
While specific biological studies on 4-Methyl-2,6-naphthyridine are limited in the available

literature, the broader class of naphthyridine derivatives has been extensively investigated and

shown to possess a wide range of pharmacological activities. These activities provide a basis

for potential areas of investigation for 4-Methyl-2,6-naphthyridine.

Potential Therapeutic Areas
Anticancer Activity: Naphthyridine derivatives have demonstrated cytotoxic effects against

various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer[7].

The proposed mechanisms of action include the inhibition of topoisomerase II and antimitotic

effects[7].

Antimicrobial Activity: Many naphthyridine derivatives exhibit significant antibacterial and

antifungal properties[2][3].

Anti-inflammatory Activity: Certain naphthyridine compounds have been shown to possess

anti-inflammatory properties[1].

Central Nervous System (CNS) Activity: Some naturally occurring naphthyridine alkaloids

have been reported to have effects on the central nervous system[1].
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Potential Signaling Pathway Interactions
The biological effects of naphthyridine derivatives are often mediated through their interaction

with key cellular signaling pathways. While direct evidence for 4-Methyl-2,6-naphthyridine is

not available, related compounds have been shown to modulate the following pathways:

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its

dysregulation is common in cancer. Some anticancer compounds exert their effects by

modulating the PI3K/Akt pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory

response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

JAK/STAT Signaling Pathway: This pathway is involved in immunity, cell proliferation, and

apoptosis. Dysregulation of JAK/STAT signaling is implicated in various diseases, including

cancers and autoimmune disorders.

The potential interplay of a naphthyridine compound with these key signaling pathways is

illustrated in the diagram below.
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Potential modulation of key signaling pathways by naphthyridine derivatives.

Conclusion
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4-Methyl-2,6-naphthyridine is a naturally occurring heterocyclic compound with a well-defined

chemical structure and a reported synthetic route. While specific quantitative data on some of

its physicochemical properties and its direct biological activities are not extensively

documented, the broader class of naphthyridines demonstrates significant potential in

medicinal chemistry. The established anticancer, antimicrobial, and anti-inflammatory activities

of related compounds suggest that 4-Methyl-2,6-naphthyridine is a valuable candidate for

further investigation. Future research should focus on obtaining a complete set of

physicochemical and spectroscopic data, as well as conducting detailed in vitro and in vivo

studies to elucidate its specific biological targets and mechanisms of action, particularly its

effects on key signaling pathways. This will be crucial in determining its potential as a lead

compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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